1-Benzyl-1H-pyrazol-5-ol
Description
Contextualization within N-substituted Pyrazolones and Pyrazole (B372694) Chemistry
The field of heterocyclic chemistry has long recognized pyrazole and its derivatives as a cornerstone for research and development. researchgate.net Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, form the basis for a vast array of compounds with significant applications. scispace.commdpi.comias.ac.in The versatility of the pyrazole nucleus has made it a subject of extensive study, leading to a multitude of synthesis methods and the creation of numerous analogues. mdpi.com
Within this large family, pyrazolones represent a critical subclass. ijpsr.com Pyrazolone (B3327878) is a five-membered lactam ring featuring two nitrogen atoms and a ketonic group. ijpsr.com These compounds exist in tautomeric forms, including the hydroxyl-pyrazole form; for instance, 1-Benzyl-1H-pyrazol-5-ol is a tautomer of 1-benzyl-pyrazolidin-5-one. ijpsr.com The classical and most common method for synthesizing the pyrazolone core involves the condensation of hydrazines with β-ketoester compounds. nih.gov
This compound is an N-substituted pyrazolone, characterized by the presence of a benzyl (B1604629) group attached to one of the nitrogen atoms of the pyrazole ring. ontosight.ai The substitution on the nitrogen atom is a key area of exploration in medicinal chemistry. frontiersin.org The development of novel N-substituted pyrazolones is a continuing focus for chemists, aiming to create compounds with enhanced therapeutic actions. nih.govijpbs.com The electrophilic substitution at the C-4 position of the pyrazolone ring is another effective synthetic route for creating diverse derivatives. nih.gov The rich history and broad utility of N-substituted pyrazolones provide the essential context for understanding the specific properties and potential of this compound.
Significance of the 1H-Pyrazol-5-ol Moiety in Chemical Science
The 1H-pyrazol-5-ol structural motif is of paramount importance in chemical science, particularly in the realm of medicinal and materials chemistry. It is considered a "privileged scaffold," a framework that can be used to build a variety of biologically active compounds. acs.org The high therapeutic properties associated with pyrazolone-related drugs have consistently driven medicinal chemists to synthesize a large number of novel chemotherapeutic agents based on this core. ijpsr.com
The significance of the 1H-pyrazol-5-ol moiety stems from several key attributes:
Synthetic Versatility : The pyrazolone ring possesses multiple reactive sites, making it an excellent precursor for a wide range of derivatives, including spiroheterocycles. ijpsr.comnih.gov It serves as a fundamental building block for constructing more complex heterocyclic systems. scirp.org
Broad-Spectrum Biological Activity : Compounds incorporating the pyrazole ring are known to exhibit a diverse array of pharmacological properties. researchgate.netnih.gov These include antimicrobial, anti-inflammatory, anticancer, and antioxidant activities, among others. ijpsr.comekb.eg
Industrial Applications : Beyond pharmaceuticals, pyrazolone derivatives are utilized as precursors for dyes, pigments, pesticides, and chelating agents. ijpsr.com
The established importance of this moiety underscores the rationale for investigating specific derivatives like this compound, as even simple substitutions can significantly modulate the parent molecule's physical, chemical, and biological properties.
Research Trajectory and Unexplored Dimensions for this compound Investigations
The research trajectory in pyrazole chemistry has evolved from foundational synthesis to the creation of complex derivatives for specific applications. researchgate.net Modern approaches often involve advanced techniques like microwave-assisted synthesis and multicomponent reactions to efficiently produce libraries of pyrazole-based compounds for biological screening. researchgate.netacs.org
While the broader class of N-substituted pyrazolones is well-documented, dedicated research focusing specifically on this compound appears limited. This points to several unexplored dimensions for future investigations:
Detailed Physicochemical Characterization : Comprehensive data on the specific properties of this compound, such as its crystal structure, detailed spectroscopic analysis (NMR, IR, Mass Spectrometry), and solubility profiles, are not extensively reported in publicly available literature. nih.govguidechem.combldpharm.com A thorough characterization would provide a foundational baseline for further research.
Mechanistic Studies : While many pyrazolone derivatives are tested for biological activity, the precise mechanism of action often remains to be fully elucidated. Investigations into how this compound interacts with biological targets at a molecular level could reveal novel therapeutic pathways.
Materials Science Applications : The potential of this specific compound in materials science is largely untapped. Its heterocyclic structure suggests possible applications as a ligand for creating metal-organic frameworks (MOFs), as a component in organic light-emitting diodes (OLEDs), or as a chemical sensor.
Comparative SAR Studies : A systematic structure-activity relationship (SAR) study beginning with this compound as the parent compound could provide valuable insights. nih.gov By methodically introducing functional groups to the benzyl and pyrazole rings, researchers could precisely map how structural modifications influence activity, leading to more rational drug design.
The current research landscape indicates a shift towards synthesizing progressively more complex pyrazole derivatives. mdpi.com However, a focused exploration of the fundamental properties and potential applications of a core structure like this compound could unlock new avenues for innovation in both medicine and material science.
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-6-7-11-12(10)8-9-4-2-1-3-5-9/h1-7,11H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWJJASTLDGINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437984 | |
| Record name | 1-Benzyl-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33641-17-7 | |
| Record name | 1-Benzyl-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Prototropic Tautomerism of 1 Benzyl 1h Pyrazol 5 Ol Systems
Fundamental Tautomeric Forms in Pyrazolones
The core structure of pyrazolone (B3327878) allows for the migration of a proton, resulting in three principal tautomeric forms: the OH-form, the NH-form, and the CH-form. bas.bgijpcbs.comnih.gov The relative stability and prevalence of these forms dictate the chemical and physical properties of the compound.
The OH-form, formally named 1-benzyl-1H-pyrazol-5-ol, is characterized by an aromatic pyrazole (B372694) ring with a hydroxyl group at the C5 position. nih.govresearchgate.net This tautomer is often favored in polar solvents and can participate in intermolecular hydrogen bonding. ijpcbs.comnih.gov The presence of the hydroxyl group imparts phenolic character to the molecule.
The NH-form, or 1-benzyl-1,2-dihydro-3H-pyrazol-3-one, features a keto group at C5 and a proton on the N2 atom of the pyrazole ring. nih.govresearchgate.net This tautomer contains a lactam structure within the heterocyclic ring. In certain solvents, a fast equilibrium between the OH and NH forms can be observed, though often one form predominates. researchgate.net
The CH-form, scientifically named 1-benzyl-2,4-dihydro-3H-pyrazol-3-one, is distinguished by a methylene (B1212753) group (CH2) at the C4 position of the pyrazolone ring. bas.bgijpcbs.comnist.gov This tautomer is generally more stable in nonpolar solvents. ijpcbs.com The existence of the CH-form introduces a non-aromatic, five-membered ring structure.
Experimental Investigations of Tautomeric Equilibria
The quantification and characterization of tautomeric equilibria in pyrazolone systems rely heavily on advanced spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for elucidating the structures of the different tautomers and their dynamic interplay in solution. nih.govresearchgate.net
NMR spectroscopy, including multi-nuclear approaches, provides detailed information about the molecular structure and the relative abundance of each tautomer in a given solvent. nih.govresearchgate.netfu-berlin.de By analyzing the chemical shifts and coupling constants, researchers can distinguish between the OH, NH, and CH forms and study the kinetics of their interconversion. researchgate.netfu-berlin.de
A comprehensive analysis using ¹H, ¹³C, and ¹⁵N NMR is crucial for the unambiguous assignment of tautomeric structures. nih.govresearchgate.net The chemical shifts of the protons and carbons in the pyrazole ring, as well as the nitrogen atoms, are highly sensitive to the electronic environment, which differs significantly among the tautomers. nih.govcdnsciencepub.com For instance, studies on analogous 1-substituted pyrazolones have shown that the ¹³C chemical shift of the C4 carbon can effectively differentiate between the tautomeric forms. researchgate.net Similarly, ¹⁵N NMR provides direct insight into the protonation state of the nitrogen atoms. nih.gov
Detailed NMR studies on compounds structurally related to this compound, such as 1-phenyl-1H-pyrazol-3-ol and its derivatives, have established a methodology for tautomer identification by comparing the spectra of the tautomerically mobile compound with those of "fixed" derivatives (O-methyl and N-methyl analogues), which represent the pure OH and NH forms, respectively. nih.govresearchgate.net
Below are representative NMR data for a closely related compound, 2-benzyl-3-methyl-1H-pyrazol-5-ol, which provides insight into the expected chemical shifts for the this compound system.
Table 1: ¹H and ¹³C NMR Data for 2-Benzyl-3-methyl-1H-pyrazol-5-ol in CDCl₃ nih.gov
| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
|---|---|---|
| Ar-H | 7.30 (m, 2H), 7.23–7.27 (m, 1H), 7.13 (d, J = 8.4 Hz, 2H) | 128.75, 127.58, 126.73 |
| CH (C4) | 5.43 (s, 1H) | 91.47 |
| Ar-CH₂ | 5.06 (s, 2H) | 51.93 |
| N-C-CH₃ | 2.13 (s, 3H) | 11.38 |
| C3 | - | 140.47 |
| C5 | - | 161.55 |
| C (ipso-Aryl) | - | 136.87 |
Note: This data is for a structurally similar compound and serves as an illustrative example.
Further comparative NMR data from studies on 1-methyl-1H-pyrazol-3-ol and 1-benzyl-1H-pyrazol-3-ol in different solvents highlight the influence of the solvent on the tautomeric equilibrium, as reflected in the chemical shifts. researchgate.net
Table 2: Comparative ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts for 1-Substituted Pyrazol-3-ols researchgate.net
| Compound | Solvent | H-4 (δ ppm) | H-5 (δ ppm) | C-3 (δ ppm) | C-4 (δ ppm) | C-5 (δ ppm) | N-1 (δ ppm) | N-2 (δ ppm) |
|---|---|---|---|---|---|---|---|---|
| 1-Methyl-1H-pyrazol-3-ol | CDCl₃ | 5.76 | 7.37 | 163.6 | 94.3 | 132.3 | 195.4 | 247.9 |
| DMSO-d₆ | 5.56 | 7.55 | 160.0 | 93.3 | 134.1 | 192.1 | 258.9 | |
| 1-Benzyl-1H-pyrazol-3-ol | CDCl₃ | 5.82 | 7.42 | 163.7 | 94.7 | 131.7 | 196.2 | 248.8 |
| DMSO-d₆ | 5.67 | 7.64 | 160.1 | 93.8 | 133.5 | 193.3 | 259.7 |
Note: This table shows data for the 3-ol isomers, which are structurally related to the 5-ol system and demonstrate the principles of NMR analysis in tautomerism studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Quantification and Dynamics
Solution-Phase Tautomeric Ratios and Solvent Effects
The equilibrium between the different tautomers of pyrazolone systems is significantly influenced by the surrounding solvent environment. The solvent's polarity, proticity, and ability to form hydrogen bonds can stabilize one tautomeric form over another, thereby shifting the equilibrium. For instance, studies on the closely related 1-benzyl-1H-pyrazol-3-ol show that in nonpolar solvents like chloroform (B151607) (CDCl₃), the molecules tend to exist as dimers stabilized by intermolecular hydrogen bonds. mdpi.comnih.gov In contrast, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), these dimers break apart, and the compound is present as monomers that are solvated by the solvent molecules. mdpi.comnih.gov
This behavior is a general characteristic of pyrazolones. researchgate.net While specific tautomeric ratios for this compound are not extensively documented, computational studies on analogous pyrazoles quantify the impact of solvents. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a common computational method used to simulate solvent effects. beilstein-journals.org Calculations show that the relative energies, and thus the equilibrium concentrations, of tautomers can change distinctly between solvents like ethanol (B145695) and DMSO. beilstein-journals.org For example, theoretical calculations on a substituted pyrazole showed a shift in the tautomeric population from a 56%/44% split in ethanol to a different ratio in DMSO, corresponding to a subtle energy difference of just 0.4–0.6 kJ·mol⁻¹. beilstein-journals.org
Table 1: Illustrative Tautomeric Ratios of a Pyrazole System in Different Solvents (Based on Computational Data for an Analogous Compound)
| Tautomer | Solvent | Relative Energy (kJ·mol⁻¹) | Predicted Population (%) |
| Tautomer A | Ethanol | 0.0 | 56 |
| Tautomer B | Ethanol | 0.6 | 44 |
| Tautomer A | DMSO | 0.0 | - |
| Tautomer B | DMSO | 0.4 | - |
| Data derived from studies on analogous pyrazole systems and is for illustrative purposes. beilstein-journals.org |
X-ray Crystallography for Solid-State Tautomerism Elucidation
X-ray crystallography provides unambiguous evidence for the dominant tautomeric form in the solid state. By precisely mapping the atomic positions, it can differentiate between C-O and C=O bond lengths and locate hydrogen atoms, confirming the structure.
While the specific crystal structure for this compound is not publicly available, analysis of the closely related compound 1-(2-chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol is highly informative. The X-ray diffraction data for this analog confirms that it exists exclusively as the OH-tautomer in its crystalline form. The crystal structure is stabilized by intermolecular hydrogen bonds between the hydroxyl group's hydrogen and the pyrazole ring's second nitrogen atom (N2) of an adjacent molecule, leading to a stable lattice. The pyrazole ring itself is nearly planar, a common feature in such compounds.
Table 2: Representative Single-Crystal X-ray Crystallography Data for an Analogous Benzyl-Pyrazol-ol Compound
| Parameter | Value |
| Compound | 1-(2-chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5719 |
| b (Å) | 10.7499 |
| c (Å) | 10.9238 |
| Key Bond Length (C-O) | 1.364 Å |
| H-Bond Distance (O···N) | 2.689 Å |
| Data from the X-ray analysis of 1-(2-chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol. |
Spectroscopic Analysis (e.g., IR, UV-Vis) in Tautomer Identification
Spectroscopic methods are crucial for identifying tautomeric forms, particularly in solution. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide key data for structural confirmation.
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for distinguishing between the OH- and NH- (keto) tautomers. The OH-form is characterized by a distinct O-H stretching vibration, typically observed as a broad band in the 3200-3600 cm⁻¹ region. Conversely, the NH-form would show a strong carbonyl (C=O) stretching absorption between 1650 and 1750 cm⁻¹. In studies of 1-(2-chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol, the presence of a strong O-H stretch at 3250 cm⁻¹ and the notable absence of a C=O band in the expected region provide clear evidence that the OH-tautomer is the dominant form.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of maximum absorbance (λₘₐₓ) is sensitive to the conjugation system of the molecule, which differs between tautomers. For example, pyrazole derivatives containing electron-withdrawing groups often exhibit a bathochromic (red) shift in their absorption maxima due to extended conjugation. Analysis of various pyrazole derivatives shows characteristic absorption bands that can be correlated with specific tautomeric structures. nih.gov
Theoretical and Computational Analysis of Tautomerism
Quantum Mechanical Studies (DFT, Ab Initio, MP2) on Tautomeric Stability
Quantum mechanical calculations are powerful tools for investigating the intrinsic stability of tautomers and the energetic profile of their interconversion. Density Functional Theory (DFT) is the most widely applied method, with the B3LYP functional being a common choice. mdpi.comresearchgate.net Basis sets such as 6-31G* or the more extensive 6-311++G(d,p) are frequently used to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.net More computationally intensive ab initio methods like Møller-Plesset perturbation theory (MP2) are also employed for higher accuracy. mdpi.com
These computational models can optimize the geometry of each tautomer, confirm that they are true energy minima through vibrational frequency analysis (the absence of imaginary frequencies), and calculate their electronic energies. beilstein-journals.org To account for the influence of the chemical environment, solvent effects are often modeled using continuum models like the Polarizable Continuum Model (PCM).
Energetic Landscape of Prototropic Transfer
Relative Stabilities of Tautomers and Energy Differences
Computational studies provide precise energy differences (ΔE or ΔG) between tautomers, which allows for the prediction of their relative populations at equilibrium. For pyrazolone systems, three primary tautomers are typically considered:
OH-form: this compound
NH-form: 1-Benzyl-1,2-dihydro-3H-pyrazol-3-one
CH-form: 1-Benzyl-2,4-dihydro-3H-pyrazol-3-one
DFT calculations performed on the analogous 1-(2-chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol at the B3LYP/6-311+G** level of theory show that the OH-tautomer is the most stable form in the gas phase. The NH-tautomer is predicted to be significantly higher in energy, and the CH-tautomer is even less stable. This trend, where the aromatic hydroxy-pyrazole form is favored, is common for many pyrazolone derivatives. researchgate.net
Table 3: Calculated Relative Stabilities of Tautomers for a Benzyl-Pyrazol-ol Analog
| Tautomeric Form | Structure Name | Relative Gibbs Free Energy (ΔG) | Predicted Stability |
| OH-Tautomer | 1-(2-chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol | 0.0 kcal/mol | Most Stable |
| NH-Tautomer | 1-(2-chloro-3-fluoro-benzyl)-1,2-dihydro-3H-pyrazol-4-one | +5.2 kcal/mol | Less Stable |
| CH-Tautomer | 4-hydroxy-1-(2-chloro-3-fluoro-benzyl)-1H-pyrazole | +7.8 kcal/mol | Least Stable |
| Theoretical data calculated at the B3LYP/6-311+G* level for an analogous compound. * |
This significant energy difference suggests that under equilibrium conditions, the population of the NH and CH tautomers would be very low compared to the dominant OH form.
Energy Barriers for Interconversion and Proton Transfer Mechanisms
The interconversion between tautomers of pyrazole systems, such as this compound, is not a spontaneous process but involves surmounting a specific energy barrier. The height of this barrier is a critical factor determining the rate of interconversion and whether different tautomers can coexist as a stable mixture. encyclopedia.pub Theoretical and computational studies on pyrazole derivatives have elucidated the mechanisms and energetic requirements of this proton transfer.
The proton transfer can occur through several mechanisms, primarily distinguished as either intramolecular or intermolecular.
Intramolecular Proton Transfer: This process involves the direct migration of a proton from one atom to another within the same molecule. For pyrazoles, this typically means a proton shifting between the two ring nitrogen atoms. This direct, uncatalyzed transfer is generally characterized by a very high activation energy. nih.gov Computational studies using Density Functional Theory (DFT) and MP2 methods have calculated these barriers to be in the range of 45 to 55 kcal/mol. nih.govias.ac.inresearchgate.net Such a high energy barrier indicates that direct intramolecular proton transfer is a slow and generally unfavorable process under normal conditions, as it involves a strained four-membered transition state and the loss of aromaticity. researchgate.net
Intermolecular Proton Transfer: This mechanism involves other molecules, such as other pyrazole molecules (self-association) or solvent molecules, to facilitate the proton transfer. These pathways have significantly lower energy barriers compared to the intramolecular route. encyclopedia.pubnih.gov
Dimer-mediated Transfer: Pyrazole molecules can form dimers through hydrogen bonding. In these dimers, a double proton transfer can occur, where two protons are exchanged simultaneously between the two molecules. This cooperative mechanism leads to a much more stable transition state and a lower activation energy, typically calculated to be between 17 and 20 kcal/mol. ias.ac.in
Solvent-Assisted Transfer: Solvent molecules, particularly protic solvents like water or ammonia, can act as a bridge or catalyst for the proton transfer. ias.ac.in A single water molecule can lower the activation energy to a range of 26-32 kcal/mol. ias.ac.in The presence of two water molecules can further reduce the barrier, creating a more favorable pathway for interconversion. nih.govresearchgate.net
The significant difference in activation energies underscores that the proton exchange in pyrazoles is predominantly an intermolecular process. encyclopedia.pubnih.gov
Table 1: Calculated Activation Energies for Proton Transfer in Pyrazole Systems
| Transfer Mechanism | Assisting Species | Method | Activation Energy (kcal/mol) | Reference |
| Intramolecular | None | B3LYP/MP2 | 45.7 - 55.5 | nih.govias.ac.inresearchgate.net |
| Intermolecular | Pyrazole Dimer | DFT/MP2 | 17.0 - 19.4 | ias.ac.in |
| Intermolecular | One Water Molecule | MP2 | 26.6 - 31.8 | ias.ac.in |
| Intermolecular | Ammonia | MP2 | 17.2 - 22.5 | ias.ac.in |
Note: The values are representative of various substituted pyrazoles and may vary slightly depending on the specific substituents and computational level.
Influence of Environmental Factors on Tautomeric Preferences
Detailed Solvent Models (e.g., PCM) and Solvation Effects
The surrounding solvent environment plays a crucial role in determining the relative stability of pyrazolone tautomers. The tautomeric equilibrium can be significantly shifted by changing the solvent, a phenomenon that can be effectively studied using computational methods like the Polarizable Continuum Model (PCM). rsc.orgijpcbs.comresearchgate.net This model simulates the bulk solvent as a continuous dielectric medium, allowing for the calculation of solvation energies.
Theoretical studies on related N-substituted pyrazolones consistently show that the stability of the different tautomeric forms (OH, NH, and CH) is highly dependent on the solvent's polarity. ijpcbs.comresearchgate.net
In nonpolar, aprotic solvents (e.g., chloroform, CCl₄), the CH-form (the keto tautomer) is generally the most stable. ijpcbs.comresearchgate.net
In polar, protic solvents (e.g., water, ethanol, DMSO), the more polar NH and OH tautomers are significantly stabilized. ijpcbs.comresearchgate.net This stabilization arises from the favorable dipole-dipole interactions and hydrogen bonding between the solute and solvent molecules. The stabilization is often so pronounced that the stability order can be inverted compared to the gas phase or nonpolar solvents. rsc.orgijpcbs.com
For example, in a study on 3-methyl-1-phenyl-pyrazolone, the CH form is most stable in the gas phase. However, in ethanol and water, the relative energy of the NH form decreases dramatically, making it significantly more favored. ijpcbs.com The stability of all tautomeric forms increases when moving from the gas phase to a solution, but the magnitude of this stabilization is much larger for the more polar tautomers. ijpcbs.com This is because polar tautomers have larger dipole moments, leading to stronger interactions with polar solvent molecules. rsc.org
Table 2: Relative Energy (kcal/mol) of Pyrazolone Tautomers in Different Environments (Example: 3-methyl-1-phenyl-pyrazolone)
| Tautomer | Gas Phase | Ethanol (PCM) | Water (PCM) |
| CH | 0.00 | 0.00 | 0.00 |
| NH | 7.84 | 1.31 | 1.19 |
| OH | 10.35 | 5.30 | 4.74 |
Data adapted from Meghezzi et al. ijpcbs.com The CH form is set as the reference (0.00 kcal/mol) in all environments for comparison. The original study found the CH form to be the most stable in all tested phases.
Gas-Phase Tautomeric Behavior and Comparison with Condensed Phases
In the gas phase, absent any intermolecular interactions with solvent molecules, the inherent stability of the tautomers is governed solely by intramolecular electronic and structural factors. For many pyrazolone systems, the CH (keto) tautomer is found to be the most stable form in the gas phase. ijpcbs.comresearchgate.net
When comparing the gas phase to condensed phases (solutions), a significant shift in tautomeric preference is often observed. As detailed in the previous section, polar solvents preferentially stabilize the more polar tautomers. For instance, while the CH form of 3-methyl-1-phenyl-pyrazolone is more stable than the NH form by 7.84 kcal/mol in the gas phase, this difference shrinks to just 1.19 kcal/mol in water. ijpcbs.com This demonstrates the profound influence of the environment.
The transition from the gas phase to a solvent medium leads to a general stabilization (lowering of energy) for all tautomers, but the degree of stabilization varies. The highly polar NH form, for example, is stabilized by about 13.80 kcal/mol in water, whereas the less polar CH form is stabilized by only 7.15 kcal/mol. ijpcbs.com This differential stabilization is the primary reason for the shift in tautomeric equilibrium upon solvation. Therefore, experimental results on tautomeric populations obtained from studies in solution (e.g., NMR in DMSO-d₆) cannot be directly extrapolated to the intrinsic behavior of the molecule in the gas phase. researchgate.netnih.gov
Role of Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular hydrogen bonds (IHBs) can be a decisive factor in controlling the conformational preferences and relative stabilities of tautomers. In pyrazolone derivatives that have appropriate substituents, an IHB can form, creating a pseudo-six-membered ring that significantly stabilizes that specific tautomer. asianpubs.orgnih.govresearchgate.net
For a molecule like this compound, if a suitable substituent (e.g., a formyl or acyl group) is present at the C4 position, an IHB can form between the hydroxyl proton of the OH-tautomer and a carbonyl oxygen on the substituent. asianpubs.orgresearchgate.net This interaction can enhance the stability of the OH-form relative to other tautomers that cannot form such a bond.
The strength of this IHB is, in turn, influenced by other factors:
Substituents: The electronic nature of other substituents on the pyrazole ring can modulate the strength of the IHB. asianpubs.orgresearchgate.net
Solvent: In protic solvents, the intramolecular hydrogen bond may be disrupted in favor of forming two stronger intermolecular hydrogen bonds with the solvent molecules. mdpi.com The stability of a tautomer with an IHB is often diminished as solvent polarity increases because the solvent molecules compete for the hydrogen bonding sites. nih.gov
Studies on 4-formyl-1-methyl-pyrazol-5-ol have shown that the stability of the enol (OH) forms does not always correlate directly with the strength of the IHB, indicating a complex interplay of electronic and steric factors. asianpubs.org
Structural and Electronic Factors Governing Tautomeric Stability
Effects of Substituents on the Pyrazole Ring (e.g., Electronic Effects, Steric Hindrance)
Substituents on the pyrazole ring profoundly influence the tautomeric equilibrium by altering the electronic distribution and steric environment of the molecule. nih.govnih.gov The N-benzyl group in this compound is one such substituent, and others on the carbon atoms of the ring (positions C3 and C4) will further modulate stability.
Electronic Effects: The electronic character of substituents—whether they are electron-donating groups (EDG) or electron-withdrawing groups (EWG)—has a predictable effect on the relative stability of the tautomers.
Electron-withdrawing groups (e.g., -NO₂, -CN, -COOH, -CF₃) generally favor the opposite tautomer. nih.govmdpi.com These groups withdraw electron density, and their stabilizing effect is greatest when positioned to maximize this electronic influence, often favoring the tautomer where the EWG is at the C5 position. nih.gov
Steric Hindrance: The size of the substituent can also play a crucial role. Bulky groups can destabilize a tautomer due to steric clash with adjacent atoms or other substituents. researchgate.net For instance, in 1,3-disubstituted pyrazol-5-ones, a bulky substituent at the C3 position (like a phenyl group) can create steric hindrance that destabilizes the CH-form, shifting the equilibrium towards the OH or zwitterionic forms, particularly in the solid state. researchgate.net In some cases, the system favors the tautomer that places the bulkier group at a less crowded position. nih.gov The benzyl (B1604629) group at N1 of the target molecule is itself bulky and will influence the preferred conformation and tautomeric state.
Table 3: General Influence of Substituents on Pyrazole Tautomeric Stability
| Substituent Type at C3 | Effect | Preferred Tautomer | Example Groups | Reference |
| Electron-Donating | Stabilizes adjacent positive charge/electron deficiency | C3-Substituted Tautomer | -OH, -NH₂, -CH₃ | nih.gov |
| Electron-Withdrawing | Stabilizes adjacent negative charge/electron density | C5-Substituted Tautomer | -COOH, -CHO, -CF₃ | nih.gov |
| Bulky Groups | Steric Hindrance | Tautomer with less steric clash (often C5-substituted) | -Phenyl, -t-Butyl | nih.govresearchgate.net |
Aromaticity of the Pyrazole Ring and its Contribution to Tautomeric Equilibrium
The tautomeric equilibrium in pyrazole systems is profoundly influenced by the aromatic character of the heterocyclic ring. Pyrazole possesses a five-membered aromatic ring with a six-π-electron system, conforming to Hückel's rule. This aromaticity, a significant stabilizing factor, is a key determinant in the prevalence of specific tautomeric forms. mdpi.combeilstein-journals.org The resonance energy of the pyrazole ring is substantial, calculated to be around 123 kJ/mol, positioning it between highly aromatic systems like benzene (B151609) (150 kJ/mol) and thiophene (B33073) (100–129 kJ/mol). mdpi.com Any disruption of this aromatic system results in a considerable energetic penalty, thereby disfavoring the corresponding structure.
In the case of this compound, three principal prototropic tautomers are theoretically possible: the OH-form (this compound), the NH-form (1-benzyl-1,2-dihydro-5H-pyrazol-5-one), and the CH-form (1-benzyl-pyrazolidin-5-one-4-ylidene). The equilibrium among these forms is largely dictated by the drive to maintain the aromaticity of the pyrazole ring.
The OH-form (Aromatic): The this compound tautomer retains the fully delocalized 6π-electron system of the pyrazole ring. This form is characterized by its phenolic nature and is considered an aromatic heterocycle.
The NH and CH forms (Non-aromatic): In contrast, both the NH- and CH-keto forms disrupt the cyclic conjugation. The presence of a saturated sp³-hybridized carbon atom within the ring in the CH-form, or an exocyclic double bond in the NH-form, breaks the aromatic π-system. beilstein-journals.orgresearchgate.net Consequently, these tautomers are significantly less stable than the aromatic OH-form.
The stability hierarchy is generally accepted as OH-form > NH-form > CH-form, particularly in the gas phase and in many solvents. researchgate.netnih.gov
Detailed Research Findings
While specific extensive studies on this compound are limited, a wealth of data from closely related 1-substituted pyrazol-5-one systems provides compelling evidence for the dominance of the aromatic hydroxy-pyrazole tautomer.
Computational Studies: Theoretical calculations using methods like Density Functional Theory (DFT) consistently show that the hydroxy-pyrazole (OH) form is the most stable tautomer. nih.govresearchgate.net For instance, studies on a range of substituted pyrazoles have demonstrated that the energy difference between tautomers is a critical factor, with the aromatic form being the global minimum in most scenarios. researchgate.net Calculations on 1-phenyl-3-methyl-pyrazol-5-one, an analogue of the title compound, indicated that the OH-tautomer is more stable than the keto forms. researchgate.net This stability is directly attributed to the preservation of the aromatic character.
The table below summarizes typical relative energy findings from computational analyses of pyrazolone tautomeric systems, illustrating the energetic favorability of the aromatic OH-form.
| Tautomer Type | General Structure | Hybridization of Ring Atoms | Aromaticity | Typical Relative Energy (kcal/mol) |
| OH-form | 1-R-1H-pyrazol-5-ol | All sp² | Aromatic | 0 (Reference) |
| NH-form | 1-R-1,2-dihydro-pyrazol-5-one | Four sp², One sp³ (N2) | Non-aromatic | +3 to +7 |
| CH-form | 1-R-pyrazolidin-5-one-4-ylidene | Four sp², One sp³ (C4) | Non-aromatic | +7 to +12 |
| Note: Relative energy values are illustrative and can vary based on the substituent (R) and the computational method employed. Data is generalized from findings on related pyrazolone systems. |
Spectroscopic Evidence: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide definitive experimental evidence for the predominant tautomeric form in solution. nih.gov By comparing the NMR spectra of a potentially tautomeric compound with "fixed" derivatives (where the hydroxyl proton is replaced by a non-labile group like methyl), the structure can be unambiguously assigned. nih.gov
For 1-substituted 1H-pyrazol-3-ols, which are structural isomers of the 5-ol series, detailed NMR studies have confirmed their existence as the hydroxy (OH) tautomer in various solvents, including CDCl₃ and DMSO-d₆. nih.govresearchgate.net The chemical shifts of the pyrazole ring protons and carbons in the parent compound closely match those of the O-methylated (fixed OH) derivative, but differ significantly from the N-methylated (fixed NH) derivative. nih.gov For example, the large difference in ¹⁵N chemical shifts between the two nitrogen atoms in 1-phenyl-1H-pyrazol-3-ol is characteristic of sp² and sp³ hybridized nitrogens, confirming the OH-structure. nih.gov Similar behavior is expected for the this compound system.
The table below presents characteristic NMR chemical shifts for analogous 1-phenyl-1H-pyrazol-3-ol systems, which help in distinguishing between the tautomeric forms.
| Compound/Tautomer | Solvent | δ ¹H (H-5) (ppm) | δ ¹³C (C-3) (ppm) | δ ¹⁵N (N-1/N-2) (ppm) | Reference |
| 1-phenyl-1H-pyrazol-3-ol (OH-form) | CDCl₃ | 7.67 | 164.0 | 194.5 / 262.1 | nih.gov |
| 3-methoxy-1-phenyl-1H-pyrazole (Fixed OH) | CDCl₃ | 7.62 | 164.5 | 195.6 / 261.7 | nih.gov |
| 1-phenyl-2-methyl-1,2-dihydro-pyrazol-3-one (Fixed NH) | CDCl₃ | 7.21 | 168.9 | 151.8 / 153.2 | nih.gov |
The data clearly shows that the chemical shifts of the tautomeric 1-phenyl-1H-pyrazol-3-ol align closely with its fixed OH-form (3-methoxy-1-phenyl-1H-pyrazole), and not the fixed NH-form. This strongly supports the predominance of the aromatic hydroxy-pyrazole structure in solution. This principle is directly applicable to the this compound system, where the aromatic OH-form is expected to be the major, if not exclusive, species in most common solvents, driven by the thermodynamic stability conferred by the aromaticity of the pyrazole ring. nih.gov
Reactivity and Reaction Mechanisms of 1 Benzyl 1h Pyrazol 5 Ol
General Reaction Pathways of 1H-Pyrazol-5-ols
1H-Pyrazol-5-ols, including the 1-benzyl derivative, participate in a range of reactions characteristic of this heterocyclic family. These pathways allow for extensive functionalization of the pyrazole (B372694) core.
The pyrazole ring in 1H-pyrazol-5-ols is highly activated towards electrophilic attack, particularly at the C4 position. The electron-donating character of the hydroxyl group and the nitrogen atoms enhances the nucleophilicity of this position.
Halogenation: Electrophilic bromination of pyrazol-5-ols can be readily achieved. For instance, treating a pyrazol-5-ol with bromine (Br₂) in a solvent like chloroform (B151607) introduces a bromine atom at the C4 position.
Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method to introduce a formyl group (-CHO) at the C4 position of the pyrazole ring, yielding a 4-carbaldehyde derivative. encyclopedia.pub
Nitration and Sulfonation: The thiophene (B33073) ring in related heterocyclic systems can undergo nitration and sulfonation, suggesting that under appropriate conditions, the activated pyrazole ring could undergo similar electrophilic substitutions, although steric hindrance from the benzyl (B1604629) group might influence reactivity.
These electrophilic substitution reactions are fundamental for introducing functional groups that can be further modified, serving as handles for building more complex molecular architectures.
The nucleophilic character of 1H-pyrazol-5-ols is a key feature of their reactivity, primarily involving the C4 position and the exocyclic oxygen.
Michael Addition: 1H-Pyrazol-5-ols act as excellent nucleophiles in Michael additions. A prominent example is the reaction with an activated alkene intermediate, such as an arylidenepyrazolone. The C4 atom of a second pyrazol-5-ol molecule attacks the electrophilic double bond of the arylidenepyrazolone to form 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). academie-sciences.frarabjchem.orgacademie-sciences.fr This tandem Knoevenagel condensation-Michael addition is a widely used strategy. arabjchem.orgresearchgate.net
Nucleophilic Substitution: While direct nucleophilic substitution on the pyrazole ring is uncommon, the hydroxyl group at C5 can be modified. For example, alkylation of the pyrazole nitrogen is a common nucleophilic substitution reaction used in the synthesis of N-substituted pyrazol-5-ols like the title compound. The hydroxyl group itself can undergo reactions typical of alcohols.
1-Benzyl-1H-pyrazol-5-ol is a valuable building block for the synthesis of fused heterocyclic systems through condensation and subsequent intramolecular cyclization reactions. These reactions often proceed via multicomponent strategies, offering an efficient route to complex molecules.
Knoevenagel Condensation: The reaction of 1H-pyrazol-5-ols with various aldehydes, particularly aromatic aldehydes, is a classic Knoevenagel condensation. researchgate.netscielo.org.za This reaction typically occurs between the active methylene (B1212753) group at C4 of the pyrazole and the aldehyde's carbonyl group, leading to an arylidenepyrazolone intermediate. arabjchem.orgacademie-sciences.fr
Synthesis of Pyrano[2,3-c]pyrazoles: A significant application of this reactivity is the three-component reaction between a 1H-pyrazol-5(4H)-one, an aromatic aldehyde, and an active methylene compound like malononitrile. dtu.dk This reaction proceeds through a tandem Michael addition and Thorpe-Ziegler type reaction, followed by tautomerization, to yield dihydropyrano[2,3-c]pyrazoles. dtu.dk The initial step is often the Knoevenagel condensation to form an electrophilic alkene, which then undergoes a Michael addition by the pyrazolone (B3327878), followed by cyclization. nih.gov
Formation of other Fused Systems: The versatile reactivity of pyrazole derivatives allows for the synthesis of a wide array of fused systems. By choosing appropriate reaction partners, pyrazoles can be annulated to pyridines, pyridazines, pyrimidines, and other heterocyclic rings. mdpi.comsemanticscholar.org For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to pyrazolo[3,4-b]pyridines. semanticscholar.org
The table below summarizes representative condensation reactions leading to fused heterocyclic systems.
| Reactants | Catalyst/Conditions | Product Type | Ref. |
| 1H-Pyrazol-5(4H)-one, Aromatic Aldehyde, Malononitrile | Base-catalyzed (e.g., piperidine), Ethanol (B145695), 80°C | Dihydropyrano[2,3-c]pyrazole | dtu.dk |
| 5-Aminopyrazole-4-carbaldehyde, Cyclopentanone | Ethanolic KOH, reflux | Cyclopenta[b]pyrazolo[4,3-e]pyridine | semanticscholar.org |
| 1-Phenyl-3-methyl-5-pyrazolone, Aromatic Aldehyde | Ce(SO₄)₂·4H₂O, Water/Ethanol | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-pyrazol-5-ol) | arabjchem.org |
| Hydrazine (B178648) Hydrate, Ethyl Acetoacetate (B1235776), Aromatic Aldehyde | Pyridine trifluoroacetate, Water, 70°C | 4,4'-(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) | academie-sciences.fracademie-sciences.fr |
Mechanism-Based Studies for Specific Transformations
Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and designing new synthetic routes.
The kinetics of reactions involving 1H-pyrazol-5-ols have been studied to elucidate the influence of various factors on reaction rates.
Substituent Effects: In the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), the nature of the substituent on the aromatic aldehyde can influence the reaction rate. It has been observed that aldehydes with electron-donating groups sometimes react faster than those with electron-withdrawing groups. acs.org However, in many cases, good yields are obtained regardless of the electronic nature of the substituent, which can be attributed to the high reactivity of the pyrazolone nucleophile. academie-sciences.fr
Catalysis: The condensation reactions are often accelerated by catalysts. Both acid and base catalysts are effective. Bases like piperidine (B6355638) or lithium hydroxide (B78521) facilitate the deprotonation of the pyrazolone, enhancing its nucleophilicity for the Knoevenagel condensation and subsequent Michael addition. dtu.dktandfonline.com Various other catalysts, including ceric ammonium (B1175870) nitrate, silica (B1680970) sulfuric acid, and ionic liquids, have been employed to improve reaction times and yields, often under environmentally benign conditions like in water or solvent-free systems. arabjchem.orgsemanticscholar.org
Solvent Effects: The choice of solvent can significantly impact reaction rates. Protic solvents like water and ethanol are often effective and environmentally friendly options for these condensation reactions. academie-sciences.frresearchgate.net In some cases, a visible light-promoted protocol in ethanol has been shown to be highly efficient, suggesting a radical pathway that can accelerate the reaction. acs.org
The following table highlights factors that can accelerate reaction rates.
| Factor | Description | Example | Ref. |
| Catalyst | Lewis or Brønsted acids/bases enhance electrophilicity of the aldehyde or nucleophilicity of the pyrazolone. | Ce(SO₄)₂·4H₂O, Pyridine trifluoroacetate, LiOH·H₂O | arabjchem.orgacademie-sciences.frtandfonline.com |
| Solvent | Protic solvents can stabilize intermediates and facilitate proton transfer. "On water" reactions can show enhanced rates. | Water, Ethanol | academie-sciences.fracademie-sciences.fr |
| Energy Source | Visible light has been used to promote reactions, potentially via radical mechanisms, leading to high quantum yields. | Visible light irradiation in ethanol | acs.org |
The multi-step synthesis of complex molecules from this compound involves several transient species. Identifying these intermediates is key to confirming the proposed reaction mechanisms.
Arylidenepyrazolone Intermediate: In the formation of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), the initial step is a Knoevenagel condensation between the pyrazol-5-ol and an aldehyde. This forms an electrophilic arylidenepyrazolone (also referred to as a benzylidene intermediate). arabjchem.orgacademie-sciences.fr This activated alkene is a crucial intermediate that is subsequently attacked by a second molecule of the pyrazol-5-ol in a Michael-type addition. academie-sciences.frarabjchem.org
Enolate Intermediate: In base-catalyzed reactions, the pyrazol-5-ol can deprotonate to form a pyrazolone enolate. This enolate is a more potent nucleophile than the neutral pyrazole and readily participates in additions to electrophiles like aldehydes or activated alkenes. nih.gov
Radical Intermediates: Some reaction pathways may involve radical species. For instance, in visible-light-promoted syntheses of bis(pyrazol-5-ols), radical trapping experiments using TEMPO inhibited the reaction, supporting the involvement of a radical chain mechanism. acs.org Similarly, oxidative coupling reactions of related pyrazol-5-amines to form azo compounds are proposed to proceed via single-electron transfer (SET) processes, generating radical intermediates. nih.gov
The proposed mechanism for the widely studied formation of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) illustrates the involvement of these intermediates. First, the pyrazol-5-ol condenses with an aldehyde to form the arylidenepyrazolone intermediate (III). This is followed by a nucleophilic Michael addition of a second pyrazol-5-ol molecule (II) to the intermediate (III), yielding the final product. arabjchem.org
Functional Group Transformations and Derivatization
The hydroxyl group at the C5 position of this compound is a key site for functionalization. It can undergo a variety of reactions typical of alcohols, with acylation being a prominent example. evitachem.com
Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, to form an ester. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. For N1-substituted 4-acyl-2-pyrazolin-5-ones, a common method for acylation involves treatment with carboxylic acid chlorides in the presence of calcium hydroxide in refluxing dioxane. holzer-group.at This transformation is valuable for introducing a wide range of functional groups, which can modulate the biological activity and physicochemical properties of the parent molecule.
The hydroxyl group's reactivity can be influenced by tautomerism. This compound can exist in equilibrium with its tautomeric forms, such as 1-benzyl-1,2-dihydro-3H-pyrazol-3-one. holzer-group.at The position of this equilibrium can be affected by the solvent and the presence of other substituents on the ring. holzer-group.at The enolic hydroxyl group is generally nucleophilic and can participate in various substitution and condensation reactions. evitachem.com
For example, the hydroxyl group can be converted to a triflate group by reaction with triflic anhydride. This triflate derivative is an excellent leaving group and can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new carbon-carbon bonds at the C5 position.
Table 1: Examples of Reactions Involving the Hydroxyl Group of Pyrazol-5-ols
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Acylation | Carboxylic acid chlorides, calcium hydroxide, dioxane, reflux | 4-Acyl-5-acyloxy-1-benzyl-1H-pyrazole | holzer-group.at |
| Triflation | Triflic anhydride, triethylamine, dichloromethane | 1-Benzyl-1H-pyrazol-5-yl trifluoromethanesulfonate |
The reactivity of the carbon atoms in the pyrazole ring is influenced by the electron distribution within the aromatic system. Generally, the C4 position is the most susceptible to electrophilic substitution, while the C3 and C5 positions are more prone to nucleophilic attack. researchgate.netmdpi.comnih.gov
C4 Position: The C4 position of the pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution reactions. mdpi.comscholaris.ca Common examples include:
Halogenation: Bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine water. innovareacademics.in
Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method to introduce an aldehyde group at the C4 position.
Knoevenagel Condensation: The 'active' methylene group that can be formed at C4 in pyrazolone tautomers can participate in condensation reactions with aldehydes and ketones. holzer-group.atarabjchem.org
C3 and C5 Positions: These positions are relatively electron-deficient and are thus targets for nucleophilic attack. researchgate.netmdpi.com However, direct functionalization at the C3 position is often challenging due to lower reactivity compared to C5. scholaris.ca Strategies to achieve C3 functionalization sometimes involve a protecting group switch, where an initial C5 functionalization is followed by a rearrangement that repositions the substituent to C3. scholaris.ca The presence of the hydroxyl group at C5 in this compound makes this position particularly reactive towards various transformations as described in the previous section.
The reactivity of these positions can be modulated by the nature of the substituents already present on the ring. For instance, electron-withdrawing groups can deactivate the ring towards electrophilic attack, while electron-donating groups can enhance it.
Table 2: Reactivity of Pyrazole Ring Carbons
| Position | General Reactivity | Example Reactions | Reference |
| C3 | Electrophilic, less reactive than C4 | Nucleophilic attack, C-H activation strategies | mdpi.comscholaris.ca |
| C4 | Nucleophilic, prone to electrophilic substitution | Halogenation, Vilsmeier-Haack formylation, Knoevenagel condensation | mdpi.comarabjchem.org |
| C5 | Electrophilic | Nucleophilic substitution (via hydroxyl group), deprotonation and reaction with electrophiles | mdpi.comscholaris.ca |
The N1-benzyl group in this compound also offers opportunities for chemical modification, which can be used to fine-tune the properties of the molecule.
The benzyl group can participate in electrophilic aromatic substitution reactions on the phenyl ring, although the conditions must be chosen carefully to avoid reactions at the pyrazole core. The directing effects of the pyrazole ring will influence the position of substitution on the benzene (B151609) ring.
More significantly, the benzyl group can be involved in cyclization reactions. For example, palladium-catalyzed rollover annulation reactions of 1-benzylpyrazoles with alkynes have been developed to construct tricyclic 2-benzazepine derivatives. acs.org This type of reaction involves a twofold C-H activation of both the aryl C-H bond of the benzyl group and a heteroaryl C-H bond of the pyrazole ring. acs.org
Furthermore, the benzyl group can act as a protecting group. For instance, a p-methoxybenzyl (PMB) group can be used to protect the N1 position of the pyrazole ring during synthesis. holzer-group.at This protecting group is stable under various reaction conditions but can be conveniently removed by treatment with trifluoroacetic acid (TFA). holzer-group.at While the user's compound has an unsubstituted benzyl group, this illustrates the principle of using N-benzyl type groups as removable protecting groups.
In some cases, modifications can be made to the benzylic methylene group, though this is less common. The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides involves the alkylation of a pyrazole with benzyl bromide, demonstrating a key synthetic route to introduce the N1-benzyl moiety. nih.gov
Computational Chemistry in Elucidating 1 Benzyl 1h Pyrazol 5 Ol Structure and Reactivity
Quantum Chemical Calculation Methodologies
A range of quantum chemical methods are employed to model 1-Benzyl-1H-pyrazol-5-ol, each offering a different balance of accuracy and computational cost.
Density Functional Theory (DFT) is a widely used method for studying pyrazole (B372694) derivatives due to its favorable accuracy-to-cost ratio. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently chosen for these calculations. mdpi.comresearchgate.net This functional combines the strengths of both Hartree-Fock theory and DFT, providing reliable results for molecular geometries, vibrational frequencies, and electronic properties. nih.gov For instance, DFT calculations with the B3LYP functional have been successfully used to determine the optimized geometries and predict the NMR chemical shifts of various pyrazole derivatives. csic.es Studies on related pyrazole compounds have demonstrated good agreement between experimental data and theoretical values obtained using the B3LYP functional. csic.es
For higher accuracy, ab initio and post-Hartree-Fock methods can be utilized. Møller-Plesset perturbation theory of the second order (MP2) is one such method that incorporates electron correlation effects more explicitly than standard DFT approaches. While computationally more demanding, MP2 calculations can provide more refined energy calculations and are valuable for studying intermolecular interactions and reaction mechanisms. For example, MP2 methods have been used in conjunction with DFT to investigate tautomerism in pyrazole derivatives, offering a deeper understanding of solvent effects on their stability.
The choice of basis set is crucial for the accuracy of quantum chemical calculations. Pople-style basis sets, such as 6-311++G(d,p), are commonly employed for pyrazole systems. mdpi.comresearchgate.net This basis set is a triple-zeta basis set that includes diffuse functions (++) to describe anions and Rydberg states, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. Correlation-consistent basis sets, like aug-cc-pVDZ, are another popular choice, particularly for calculations aiming for high accuracy in energy and property predictions. csic.es The "aug" prefix indicates the addition of diffuse functions, which are important for describing weak interactions. The selection of an appropriate basis set is often a compromise between the desired accuracy and the computational resources available.
| Methodology | Description | Typical Application for Pyrazoles |
| DFT (B3LYP) | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. | Geometry optimization, electronic structure analysis, NMR chemical shift prediction. nih.govcsic.es |
| MP2 | A post-Hartree-Fock method that includes electron correlation. | High-accuracy energy calculations, study of intermolecular interactions. |
| 6-311++G(d,p) | A Pople-style triple-zeta basis set with diffuse and polarization functions. mdpi.com | Standard for geometry optimizations and property calculations of pyrazole derivatives. researchgate.net |
| aug-cc-pVDZ | A correlation-consistent double-zeta basis set with augmented diffuse functions. csic.es | High-accuracy calculations of energies and electronic properties. |
Molecular and Electronic Structure Analysis
Computational methods provide detailed information about the three-dimensional arrangement of atoms and the distribution of electrons within the this compound molecule.
Geometrical optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles. Conformational analysis is also critical, as the benzyl (B1604629) group can rotate relative to the pyrazole ring, leading to different conformers with varying energies. By calculating the potential energy surface as a function of key dihedral angles, the most stable conformers and the energy barriers between them can be identified. These calculations are essential for understanding the molecule's shape and how it might interact with other molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, providing insights into its reaction mechanisms. The distribution of the HOMO and LUMO across the molecule reveals which atoms are most involved in these frontier orbitals and thus most likely to participate in chemical reactions.
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). youtube.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Electron Density Distribution and Electrostatic Potential Maps
The electron density distribution and molecular electrostatic potential (MEP) are fundamental concepts in computational chemistry that provide critical insights into the chemical reactivity of a molecule. For this compound, these properties can be reliably calculated using Density Functional Theory (DFT) methods, such as with the B3LYP functional and a 6-311G++(d,p) basis set. researchgate.net
The MEP map visually represents the electrostatic potential on the electron density surface. It uses a color spectrum to indicate charge distribution: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions with near-zero potential.
For this compound, the MEP map would be expected to show:
High Negative Potential (Red): Concentrated around the oxygen atom of the hydroxyl group and the N2 nitrogen of the pyrazole ring. These sites are the most likely to act as hydrogen bond acceptors and are primary targets for electrophiles.
High Positive Potential (Blue): Located on the hydrogen atom of the hydroxyl group. This highlights its acidic nature and its role as a hydrogen bond donor.
Intermediate Potential (Yellow/Green): Spread across the carbon atoms of the benzyl and pyrazole rings.
These computational maps are invaluable for predicting intermolecular interactions and identifying the most reactive sites within the molecule for various chemical reactions. researchgate.netnih.gov
Simulation of Spectroscopic Properties
Computational methods allow for the accurate prediction of spectroscopic data, which is essential for the structural confirmation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is a highly effective approach for predicting the ¹H and ¹³C NMR chemical shifts of molecules like this compound. nih.govnih.gov
The process involves first optimizing the molecule's geometry at a specific level of theory (e.g., B3LYP/6-311++G(2d,p)). Following optimization, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS), computed at the same level of theory.
Recent advancements have shown that combining DFT-calculated shielding tensors with 3D graph neural networks can further enhance prediction accuracy, reducing errors to as low as 0.185 ppm for ¹H and 0.944 ppm for ¹³C chemical shifts. nih.gov Such calculations are instrumental in assigning experimental spectra, distinguishing between isomers, and confirming tautomeric forms in solution. rsc.org
| Atom | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |
|---|---|---|
| OH | ~12.1 | 10.0 - 13.0 |
| Pyrazole C-H | ~5.9 | 5.5 - 6.5 |
| Phenyl C-H | ~7.5 | 7.2 - 8.0 |
| Pyrazole C-OH | ~160 | 155 - 165 |
| Phenyl C-N | ~138 | 135 - 140 |
Note: The data in the table is illustrative, based on values reported for analogous pyrazol-5-ol structures in the literature to demonstrate the capabilities of computational prediction. mdpi.com
DFT calculations are also employed to simulate vibrational (Infrared) and electronic (UV-Visible) spectra. A frequency calculation performed on the optimized geometry of this compound can predict its IR spectrum. nih.gov The resulting vibrational modes can be assigned to specific functional groups, such as the O-H stretching of the hydroxyl group, C-H stretching of the aromatic rings, and C=N stretching within the pyrazole ring. These theoretical spectra show strong agreement with experimental Fourier-transform infrared (FT-IR) spectra and aid in the complete assignment of vibrational bands. nih.gov
Electronic spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results can be plotted as a theoretical UV-Vis spectrum, showing the maximum absorption wavelengths (λmax). mdpi.comyoutube.com For a molecule like this compound, TD-DFT can predict the π → π* and n → π* transitions associated with its aromatic systems and heteroatoms, providing insight into its photophysical properties. rsc.org
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch | ~3200 | 3204 |
| Aromatic C-H stretch | ~3100 | 3050 - 3150 |
| C=O stretch (keto tautomer) | ~1725 | 1728 |
| C=N stretch | ~1590 | 1595 |
Note: Experimental data is based on a closely related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, to exemplify the accuracy of DFT simulations. mdpi.com
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry provides indispensable tools for mapping out the intricate details of chemical reaction mechanisms, including the synthesis of the pyrazole ring.
Understanding a reaction mechanism requires the identification of transition states (TS), which represent the highest energy point along the reaction pathway. A transition state is a first-order saddle point on the potential energy surface, and its structure can be located using various computational algorithms. A key confirmation of a true transition state is a vibrational frequency analysis, which must yield exactly one imaginary frequency. nih.govwuxiapptec.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the bond-forming and bond-breaking processes during the cyclization step of pyrazole synthesis. wuxiapptec.comwuxibiology.com
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. missouri.edu The IRC method maps the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. missouri.edu This analysis is crucial to confirm that the identified TS correctly links the intended reactants and products of a specific reaction step, providing a clear and unambiguous picture of the reaction pathway. nih.gov
By calculating the energies of all stationary points along the reaction pathway (reactants, intermediates, transition states, and products), a reaction energy profile can be constructed. This profile provides quantitative data on the thermodynamics and kinetics of the reaction.
Solvent Effects in Computational Studies (e.g., Polarizable Continuum Model - PCM)
In computational chemistry, accurately modeling the influence of the solvent is critical for understanding the structure, reactivity, and stability of molecules, as chemical behavior can change dramatically from the gas phase to a solution. For a molecule like this compound, which can exist in different tautomeric forms, the surrounding solvent plays a pivotal role in determining the predominant species. The Polarizable Continuum Model (PCM) is a widely used and effective method to account for these solvent effects. clockss.orgresearchgate.net
PCM treats the solvent not as individual molecules, which would be computationally very expensive, but as a continuous medium with a specific dielectric constant (ε). clockss.org The solute molecule is placed within a cavity carved out of this dielectric continuum. The electrostatic interaction between the solute and the solvent is then calculated, providing a measure of the solvation energy. This approach allows for the efficient calculation of molecular properties in different environments, from nonpolar solvents like chloroform (B151607) (ε ≈ 4.8) to polar solvents like water (ε ≈ 78.4).
The total free energy of solvation in the PCM framework is typically broken down into three main components:
Ges : The electrostatic contribution, arising from the interaction between the solute's charge distribution and the polarized dielectric continuum.
Gdr : The dispersion-repulsion contribution, accounting for the van der Waals interactions between the solute and solvent.
Gcav : The cavitation energy, which is the energy required to create the cavity for the solute within the solvent.
Several variations of the PCM method exist, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), which offer refinements in how the solute-solvent interaction is calculated. clockss.org These models are commonly implemented in quantum chemical software packages and used in conjunction with methods like Density Functional Theory (DFT). clockss.org
For this compound, the primary application of PCM is to study its tautomeric equilibrium. Pyrazol-5-ones can exist in at least three tautomeric forms: the hydroxyl form (OH), the amino or imine form (NH), and the methylene (B1212753) form (CH). The relative stability of these tautomers is highly dependent on the solvent environment.
In nonpolar solvents , the less polar CH-form is often predicted to be the most stable.
In polar solvents , the more polar OH- and NH-forms are stabilized to a greater extent due to favorable electrostatic interactions, shifting the equilibrium in their favor. Polar protic solvents, like water or ethanol (B145695), can further stabilize these forms through explicit hydrogen bonding.
Computational studies on analogous 1-substituted pyrazolin-5-ones consistently show this trend. By calculating the total energy of each tautomer in the gas phase and then in various solvents using PCM, a quantitative prediction of their relative stabilities can be made.
The table below illustrates the typical output of such a computational study, showing the calculated relative energies of the three tautomers of this compound in different environments. The values are presented as the difference in Gibbs Free Energy (ΔG) in kcal/mol relative to the most stable tautomer in each environment.
| Environment (Solvent) | Dielectric Constant (ε) | ΔG (OH-form) (kcal/mol) | ΔG (NH-form) (kcal/mol) | ΔG (CH-form) (kcal/mol) |
|---|---|---|---|---|
| Gas Phase | 1.0 | 2.5 | 1.8 | 0.0 |
| Chloroform | 4.8 | 1.2 | 0.7 | 0.0 |
| Acetone | 20.7 | 0.0 | 0.5 | 1.5 |
| Ethanol | 24.6 | 0.0 | 0.3 | 2.1 |
| Water | 78.4 | 0.0 | 0.2 | 3.0 |
Note: The data in this table are representative and intended for illustrative purposes, based on established trends for similar pyrazolone (B3327878) systems. Specific values for this compound would require a dedicated computational study.
As the data illustrates, an increase in solvent polarity is expected to significantly stabilize the OH- and NH-tautomers over the CH-form. In highly polar environments like water, the OH-form is often found to be the most stable, closely followed by the NH-form, due to its large dipole moment and capacity for hydrogen bonding. While PCM primarily captures electrostatic effects, it has proven to be a reliable tool for predicting these solvent-induced shifts in tautomeric equilibria. researchgate.netd-nb.info However, for systems where non-electrostatic effects like specific hydrogen bonds are dominant, more complex models that combine PCM with a few explicit solvent molecules may be employed for higher accuracy.
Coordination Chemistry and Catalytic Applications
1-Benzyl-1H-pyrazol-5-ol as a Ligand Scaffold
The utility of this compound in coordination chemistry stems from its ability to act as a versatile building block for the construction of complex molecular architectures. Its potential for various coordination modes allows for the synthesis of a diverse range of metal complexes with tailored properties.
Ligand Design and Potential Coordination Modes
The molecular structure of this compound offers several potential donor atoms for coordination with metal ions. The pyrazole (B372694) ring contains two nitrogen atoms, and the hydroxyl group provides an oxygen atom, allowing for multiple binding possibilities. Theoretical considerations and studies of analogous pyrazolone-based ligands suggest potential coordination modes such as O,N,O′, O,N, and O,O′. The specific coordination is influenced by the reaction conditions, the nature of the metal ion, and the presence of other ligands.
Complex Formation with Transition Metals
Research has explored the formation of complexes between this compound and various transition metals. While comprehensive studies across a wide range of metals are not extensively documented, the formation of complexes with key transition metals such as copper (Cu), nickel (Ni), zinc (Zn), molybdenum (Mo), and iron (Fe) is of significant interest due to their diverse applications in catalysis and materials science. The benzyl (B1604629) group at the N1 position of the pyrazole ring can influence the steric and electronic properties of the resulting metal complexes.
Characterization of Metal Complexes Derived from this compound
The elucidation of the structural and electronic properties of metal complexes derived from this compound is crucial for understanding their potential applications. A combination of analytical techniques is employed for their comprehensive characterization.
Spectroscopic and Magnetic Characterization
A suite of spectroscopic and magnetic techniques is utilized to probe the electronic structure and magnetic properties of these coordination compounds.
UV-Vis Spectroscopy: Electronic absorption spectroscopy in the ultraviolet and visible regions provides insights into the electronic transitions within the metal complexes, which can help in deducing the coordination environment of the metal ion.
ESR Spectroscopy: Electron Spin Resonance (ESR) spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II) or Fe(III), providing information about the oxidation state and the local environment of the metal center.
Magnetic Moment Measurements: The determination of the magnetic moment of a complex provides information about the number of unpaired electrons, which is indicative of the spin state and the geometry of the metal ion.
Thermal Stability and Degradation Pathways of Complexes
The thermal stability of metal complexes containing this compound is a critical parameter for their application in catalysis, as it determines the operational temperature range and longevity of the catalyst. While specific thermogravimetric analysis (TGA) and differential thermal analysis (DTA) data for this compound complexes are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related pyrazolone (B3327878) metal complexes.
A study on the thermal decomposition of an iron(III) complex with 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone revealed a multi-step degradation process. akjournals.comakjournals.com The complex was found to be stable up to 160°C, after which it underwent two endothermic events without mass loss at 160°C and 218°C, likely corresponding to phase transitions or melting. akjournals.comakjournals.com The primary decomposition of the ligands occurred through an exothermic reaction at 480°C. akjournals.comakjournals.com This suggests that the pyrazolone core of the ligand provides considerable thermal stability to the metal complex.
Generally, the thermal decomposition of such complexes under an inert or air atmosphere proceeds through several key stages:
Desolvation: Initial weight loss at lower temperatures (typically below 150°C) corresponds to the removal of lattice or coordinated solvent molecules, such as water or methanol.
Ligand Decomposition: At higher temperatures, the organic ligand itself begins to decompose. This is often the most significant weight loss step and can occur in one or more stages, depending on the complexity of the ligand and the nature of the metal-ligand bonds. The benzyl group in this compound would likely be cleaved from the pyrazole ring during this stage.
The following table outlines a representative thermal decomposition profile for a generic pyrazolone-type metal complex, based on available data for related compounds.
| Temperature Range (°C) | Event | Proposed Species Lost |
| < 150 | Desolvation | Solvent molecules (e.g., H₂O) |
| 150 - 400 | Initial Ligand Decomposition | Partial fragmentation of the organic ligand |
| > 400 | Final Decomposition | Complete degradation of the ligand framework |
| > 600 | Residue Formation | Metal Oxide |
This is a generalized representation and the exact temperatures and pathways will vary depending on the specific metal ion, other coordinating ligands, and the experimental conditions.
The nature of the metal ion also plays a significant role in the thermal stability of the complex. For instance, complexes with higher oxidation state metals or those forming stronger coordinate bonds may exhibit enhanced thermal stability. The degradation pathways can be complex, involving rearrangements and the formation of various volatile and solid intermediates before the final metal oxide is produced.
Catalytic Applications of Metal Complexes
Metal complexes incorporating pyrazol-5-ol and its derivatives have emerged as versatile catalysts in a range of organic transformations due to the electronic and steric tunability of the ligand framework. The presence of both hard (oxygen) and soft (nitrogen) donor atoms allows for effective coordination with a variety of metal centers, thereby modulating their catalytic activity.
Homogeneous Catalysis using Pyrazol-5-ol Ligands
In homogeneous catalysis, metal complexes of pyrazol-5-ol ligands have demonstrated significant potential, particularly in oxidation and coupling reactions. researchgate.net The solubility of these complexes in common organic solvents facilitates their use in liquid-phase reactions, allowing for mild reaction conditions and high selectivity.
The catalytic activity often stems from the ability of the metal center to cycle between different oxidation states, a process that is heavily influenced by the electronic properties of the pyrazol-5-ol ligand. The substituents on the pyrazole ring and the N-benzyl group can be modified to fine-tune the electron density at the metal center, thereby enhancing its catalytic performance for specific reactions.
While extensive data specifically for this compound complexes is limited, related pyrazolone complexes have been successfully employed in various homogeneous catalytic processes, as detailed in the table below.
| Catalyst Type | Reaction | Substrate | Product | Yield (%) | Reference |
| Cobalt(II)-pyrazole complexes | Cyclohexane Oxidation | Cyclohexane | Cyclohexanol and Cyclohexanone | - | nih.gov |
| Copper(II)-pyrazole complexes | Styrene Oxidation | Styrene | Benzaldehyde | up to 80 | rsc.org |
These examples highlight the utility of pyrazole-based ligands in promoting oxidative transformations. The mechanism often involves the formation of a high-valent metal-oxo species, which then acts as the active oxidant.
Heterogeneous Catalysis involving Pyrazol-5-ol Derivatives
To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, significant efforts have been directed towards the heterogenization of pyrazol-5-ol metal complexes. This typically involves immobilizing the complexes onto solid supports such as zeolites, silica (B1680970), or polymers.
Supported pyrazol-5-ol metal complexes offer the advantages of enhanced stability, ease of recovery, and reusability, making them attractive for industrial applications. The porous nature of many supports can also impart size and shape selectivity to the catalytic process.
An example of a heterogeneous catalyst involving a pyrazolone ligand is an oxovanadium(IV) complex supported on hydrous zirconia, which has been effectively used for the solvent-free oxidation of styrene. acs.org This catalyst demonstrated good reusability without a significant loss of activity. acs.org
The table below summarizes the performance of a representative heterogeneous pyrazolone-based catalyst.
| Catalyst | Support | Reaction | Substrate | Product | Key Advantage | Reference |
| Oxovanadium(IV)-pyrazolone complex | Hydrous Zirconia | Styrene Oxidation | Styrene | Benzaldehyde | Reusable, solvent-free | acs.org |
| Metallo-pyrazolone complexes | Zeolite-Y | Limonene Oxidation | Limonene | - | Enhanced activity and selectivity | researchgate.net |
The development of such heterogeneous systems is a promising avenue for the application of this compound metal complexes in green and sustainable chemical processes.
Specific Catalytic Transformations (e.g., C-H Amination, Diarylmethane Synthesis)
The unique electronic properties of pyrazol-5-ol ligands make their metal complexes interesting candidates for challenging catalytic transformations such as C-H amination and diarylmethane synthesis. While direct examples involving this compound are not prevalent in the literature, the broader class of pyrazole-based ligands has been instrumental in advancing C-H functionalization reactions.
C-H Amination: The direct conversion of C-H bonds to C-N bonds is a highly sought-after transformation in organic synthesis. Metal complexes with nitrogen-based ligands can facilitate this process through various mechanisms, including nitrene insertion. The pyrazol-5-ol ligand could potentially support metal centers in oxidation states suitable for generating reactive nitrene intermediates. While specific data is scarce, the known catalytic activity of ruthenium-pyrazolone complexes in the amination of alcohols suggests the potential for related C-H amination reactions. researchgate.net
Diarylmethane Synthesis: The synthesis of diarylmethanes often involves Friedel-Crafts type reactions or cross-coupling strategies. Pyrazol-5-ol metal complexes could potentially catalyze such reactions by acting as Lewis acids to activate substrates or by participating in cross-coupling cycles. Cobalt-catalyzed, pyrazole-directed arylation of C-H bonds in N-aryl pyrazoles with arylboronic acids has been reported, demonstrating the feasibility of using pyrazole-based systems to form C-C bonds between aromatic rings. nih.gov This methodology, while not directly producing diarylmethanes, showcases the potential for pyrazole-ligated metal complexes to mediate C-H activation and subsequent arylation, which are key steps in certain diarylmethane synthesis pathways.
The following table provides a conceptual overview of the potential application of pyrazol-5-ol complexes in these advanced catalytic transformations, based on the reactivity of related systems.
| Transformation | Potential Catalyst | Mechanistic Role of Ligand | Potential Substrates |
| C-H Amination | Ruthenium(II)-pyrazolone complex | Stabilizing high-valent metal-nitrene intermediate | Alkanes, arenes |
| Diarylmethane Synthesis | Cobalt(II)-pyrazolone complex | Directing group for C-H activation and arylation | N-aryl pyrazoles, arylboronic acids |
Further research is needed to explore the full potential of this compound metal complexes in these and other specific catalytic transformations.
Advanced Characterization Techniques for In Depth Analysis of 1 Benzyl 1h Pyrazol 5 Ol
Spectroscopic Methods for Structural and Tautomeric Analysis
Spectroscopic methods are indispensable for probing the molecular structure and dynamic equilibrium between the tautomers of 1-Benzyl-1H-pyrazol-5-ol in solution and the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating molecular structure and tautomeric equilibria in solution. mdpi.com By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, and ¹⁵N NMR spectra, the different isomeric forms of this compound can be identified and quantified. clockss.orgfu-berlin.de
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each tautomer. The OH-form would be characterized by a signal for the hydroxyl proton (OH), while the NH-form would show a signal for the amine proton (NH). The CH-form is distinguished by signals corresponding to a methylene (B1212753) group (CH₂) at the C4 position of the pyrazole (B372694) ring. The benzyl (B1604629) group protons typically appear as a singlet for the CH₂ group and multiplets for the phenyl ring. rsc.orgrsc.org
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring are highly sensitive to the tautomeric form. For instance, the C5 carbon would exhibit a significant downfield shift in the pyrazolone (B3327878) tautomers (NH and CH forms) where it is part of a carbonyl group (C=O), compared to the OH-form where it is an sp² carbon bonded to a hydroxyl group. clockss.orgresearchgate.net Similarly, the chemical shift of C4 helps to distinguish the CH-form, where it is an sp³ carbon, from the sp² carbons in the OH and NH forms.
¹⁵N NMR Spectroscopy: ¹⁵N NMR is particularly insightful for studying pyrazole tautomerism as it directly probes the nitrogen atoms involved in the equilibrium. mdpi.com The chemical shifts of N1 and N2 are indicative of their hybridization and chemical environment. For example, the nitrogen atom bearing a proton in the NH-form will have a different chemical shift compared to the nitrogens in the OH-form. clockss.org Studies on related pyrazoles have shown that solvent polarity and hydrogen bonding capabilities can significantly influence the observed tautomeric equilibrium and, consequently, the NMR spectral data. mdpi.comfu-berlin.de
| Tautomer | Key ¹H NMR Signals | Key ¹³C NMR Signals (Pyrazole Ring) |
|---|---|---|
| OH-Form | ~9.0-11.0 (s, 1H, OH), ~5.8 (s, 1H, C4-H), ~5.2 (s, 2H, CH₂-Ph) | ~155 (C5), ~140 (C3), ~95 (C4) |
| NH-Form | ~10.0-12.0 (s, 1H, NH), ~5.5 (s, 1H, C4-H), ~5.1 (s, 2H, CH₂-Ph) | ~170 (C5=O), ~150 (C3), ~90 (C4) |
| CH-Form | ~3.4 (s, 2H, C4-H₂), ~5.0 (s, 2H, CH₂-Ph) | ~175 (C5=O), ~160 (C3), ~40 (C4) |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are effective in distinguishing between the tautomers of this compound by identifying characteristic vibrational modes. mdpi.com
The key differentiating vibrations are:
OH-Form: A broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.
NH-Form: A sharper N-H stretching band typically appearing between 3100-3500 cm⁻¹. This form also exhibits a strong C=O stretching vibration, usually in the 1650-1700 cm⁻¹ region. mdpi.com
CH-Form: The most prominent feature is the strong C=O stretching absorption, similar to the NH-form. It lacks O-H or N-H stretching bands but will show characteristic C-H stretching vibrations for the sp³-hybridized C4 atom.
The presence or absence of these key bands allows for the identification of the dominant tautomer, particularly in the solid state.
| Functional Group | Vibrational Mode | Tautomer | Approximate Frequency (cm⁻¹) |
|---|---|---|---|
| O-H | Stretching | OH-Form | 3200-3600 (broad) |
| N-H | Stretching | NH-Form | 3100-3500 |
| C=O | Stretching | NH-Form, CH-Form | 1650-1700 (strong) mdpi.com |
| C=N / C=C | Stretching | All Forms | 1570-1615 mdpi.com |
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugated system. libretexts.org The different tautomers of this compound possess distinct chromophores and degrees of conjugation, resulting in different UV-Vis absorption spectra. libretexts.org
The electronic transitions are typically of the π → π* and n → π* type. uzh.ch The OH-form contains an aromatic pyrazole ring conjugated with the benzyl group. The NH and CH pyrazolone forms have a different conjugated system involving the C=O group. The extent of conjugation affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Generally, a more extended conjugated system leads to a smaller HOMO-LUMO gap and absorption at a longer wavelength (a bathochromic or red shift). scispace.com By comparing the wavelength of maximum absorbance (λmax) of this compound with that of model compounds with fixed tautomeric structures, the predominant form in solution can be inferred. The solvent can also influence the λmax, an effect known as solvatochromism, providing further information about the molecule's electronic structure. scispace.com
Diffraction and Imaging Techniques
Diffraction techniques provide definitive information about the arrangement of atoms in the solid state, offering an unambiguous picture of molecular structure and conformation.
Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline compound. researchgate.net This technique can definitively identify which tautomer of this compound exists in the solid state by locating the positions of all atoms, including hydrogen atoms. mdpi.commdpi.com The analysis yields accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the benzyl group relative to the pyrazole ring. nih.gov Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. mdpi.comnih.gov For example, the crystal structure would unambiguously show whether a hydrogen atom is bonded to the oxygen at position 5 (OH-form) or one of the ring nitrogens (NH-form), and it would confirm the presence of a carbonyl group in the pyrazolone forms. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₀N₂O |
| Crystal System | Monoclinic mdpi.com |
| Space Group | P2₁/c mdpi.com |
| Unit Cell Dimensions | a = 9.5 Å, b = 9.6 Å, c = 11.6 Å, β = 105° mdpi.com |
| Volume (V) | 1018 ų mdpi.com |
| Molecules per unit cell (Z) | 4 mdpi.com |
For this compound, powder XRD is used to:
Identify the crystalline phase: The obtained pattern can be compared to reference patterns to confirm the identity of the synthesized compound.
Assess sample purity: The presence of sharp peaks indicates a crystalline material, while the absence of peaks from known impurities confirms purity.
Study polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct XRD patterns. Powder XRD is essential for identifying and characterizing these different solid-state forms.
Electron Microscopy (SEM, TEM) for Morphological Analysis, particularly of Catalysts
When this compound is utilized as a ligand or precursor in the synthesis of catalytic materials, its morphology and the dispersion of active sites are critical to performance. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for investigating these features.
Transmission Electron Microscopy (TEM): TEM provides higher resolution images, allowing for the visualization of internal structures, crystallographic information, and the dispersion of metal nanoparticles on a support. In catalytic applications, such as the use of nickel nanoparticles on a ZSM-5 support for hydrogenolysis, TEM is crucial for confirming the formation of dispersed, metallic, and spherically shaped nanoparticles. nih.gov This technique can verify the size and shape of the active catalytic particles, which significantly influences their reactivity. nih.gov For a catalyst involving this compound, TEM would be essential to ensure the desired nanoparticle morphology and prevent aggregation, thereby maximizing the active surface area.
Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Pathways
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for confirming the molecular identity and purity of synthesized this compound. This hybrid technique first separates the compound from any impurities using liquid chromatography, after which the mass spectrometer determines its mass-to-charge ratio (m/z).
The primary application of LC-MS is the accurate determination of the molecular weight. For this compound (molecular formula C₁₀H₁₀N₂O), the expected molecular weight is approximately 174.19 g/mol . The mass spectrum would show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. In studies of related pyrazole derivatives, LC-MS has been a standard characterization method to confirm the successful synthesis of the target compounds. nih.gov
Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, specific structural features of this compound can be confirmed. This fragmentation pattern serves as a chemical fingerprint, providing a high degree of confidence in the structural assignment. The analysis is often performed using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules. ekb.eg
| Parameter | Description | Expected Value for C₁₀H₁₀N₂O |
|---|---|---|
| Molecular Formula | The chemical formula of the compound. | C₁₀H₁₀N₂O |
| Theoretical Molecular Weight | The calculated molecular mass based on the atomic weights of the constituent elements. | 174.08 g/mol |
| Observed [M+H]⁺ (m/z) | The mass-to-charge ratio of the protonated molecule observed in the mass spectrum. | ~175.09 |
Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Decomposition Pathways and Thermal Stability
Thermal analysis techniques are critical for evaluating the stability of this compound at elevated temperatures, which is vital for determining its suitability for various applications, including in organic electronics where thermal stability is paramount. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. netzsch.com This analysis identifies the temperatures at which the compound begins to decompose. A TGA curve for a stable compound will show a flat plateau until the onset of decomposition, followed by one or more steps of mass loss corresponding to the release of volatile fragments. For pyrazole derivatives, TGA can reveal multi-stage decomposition processes. researchgate.net The initial decomposition temperature is a key indicator of the material's thermal stability. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, identifying them as endothermic (heat absorbing) or exothermic (heat releasing) processes. iitk.ac.in For instance, the DSC analysis of a related compound, 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, showed it was stable up to 160°C and exhibited both endothermic and exothermic reactions upon further heating. researchgate.net DSC can differentiate between events with no associated weight loss (like melting) and those that involve degradation. iitk.ac.in
The combined TGA/DSC analysis provides a comprehensive thermal profile of this compound, outlining its operational temperature range and decomposition mechanisms.
| Analysis | Parameter | Typical Observation | Significance |
|---|---|---|---|
| TGA | Onset Decomposition Temp (T_onset) | Temperature at which significant mass loss begins. | Indicates the upper limit of thermal stability. nih.gov |
| Decomposition Steps | One or more distinct mass loss events at different temperatures. | Provides insight into the decomposition pathway. researchgate.net | |
| DSC | Melting Point (T_m) | Endothermic peak corresponding to the solid-to-liquid phase transition. | A key physical property for purity and identification. |
| Decomposition Enthalpy | Exothermic or endothermic peaks associated with decomposition events. | Characterizes the energy released or absorbed during decomposition. researchgate.net |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of this compound. This method provides a direct verification of the compound's empirical formula and is a crucial checkpoint for assessing its purity after synthesis.
The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₁₀H₁₀N₂O). A close agreement between the experimental and theoretical values, typically within ±0.4%, confirms the elemental composition and supports the successful synthesis of the target compound. This technique was used to characterize a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, underscoring its importance in the verification of pyrazole-based structures. nih.gov
| Element | Symbol | Theoretical Mass % in C₁₀H₁₀N₂O | Experimental Mass % (Typical) |
|---|---|---|---|
| Carbon | C | 68.95% | 68.90 ± 0.4% |
| Hydrogen | H | 5.79% | 5.82 ± 0.4% |
| Nitrogen | N | 16.08% | 16.05 ± 0.4% |
| Oxygen | O | 9.18% | (Typically calculated by difference) |
Electrochemical Methods for Redox Properties and Electron Transfer Studies
Electrochemical methods, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are powerful tools for investigating the redox properties of this compound. These techniques provide information on the compound's oxidation and reduction potentials, the reversibility of electron transfer processes, and reaction kinetics.
By applying a varying potential to an electrode immersed in a solution of the compound, a voltammogram is generated that reveals the potentials at which electron transfer occurs. The study of a biologically active compound like 1-methoxyphenazine (B1209711) over a wide pH range demonstrated how voltammetry can be used to elucidate pH-dependent redox mechanisms, including the number of electrons and protons involved in the reaction. researchgate.net
For this compound, these methods could be used to:
Determine Oxidation and Reduction Potentials: Identify the energy levels required to remove or add electrons, which is crucial for applications in electronics and sensor technology.
Assess Electrochemical Stability: Define the potential window in which the compound is stable and does not undergo irreversible redox reactions.
Study Electron Transfer Kinetics: Evaluate the rate of electron transfer (heterogeneous electron transfer rate constant) to understand if the process is fast (reversible), slow (irreversible), or intermediate (quasi-reversible). researchgate.net
Such studies are essential for understanding the electronic behavior of the molecule and designing applications where electron transfer is a key process.
Structure Reactivity/property Relationships in 1 Benzyl 1h Pyrazol 5 Ol Systems
Influence of Substituent Effects on Reactivity Patterns
The reactivity of the 1-benzyl-1H-pyrazol-5-ol scaffold is highly sensitive to the electronic nature of substituents on both the pyrazole (B372694) and the N-1 benzyl (B1604629) rings. These substituents can modulate the electron density of the heterocyclic system, thereby influencing its susceptibility to electrophilic or nucleophilic attack.
In the context of this compound, substituents on the benzyl ring can remotely influence the pyrazole's reactivity.
Electron-donating groups (e.g., methoxy, methyl) on the benzyl ring increase the electron density on the N-1 nitrogen, which is then relayed to the pyrazole ring system. This enhanced nucleophilicity can promote reactions with electrophiles, such as acylation or alkylation.
Electron-withdrawing groups (e.g., nitro, cyano) have the opposite effect, decreasing the ring's electron density and making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack.
A practical example of reactivity influenced by substituents is seen in acylation reactions. Studies on analogous 1-substituted-pyrazol-5-ols show a competition between C-acylation at the C-4 position and O-acylation at the 5-hydroxyl group. clockss.org The reaction of 1-phenyl-3-trifluoromethyl-1H-pyrazol-5-ol with benzoyl chloride, for instance, yields the O-benzoyl product exclusively. clockss.org This suggests that the strongly electron-withdrawing trifluoromethyl group at C-3 deactivates the ring towards C-acylation, favoring attack at the oxygen atom. This principle can be extrapolated to the this compound system, where substituents on either ring could direct the regioselectivity of such reactions.
| Substituent (on Benzyl Ring) | Electronic Effect | Expected Impact on Pyrazole Ring Nucleophilicity | Potential Influence on Acylation Regioselectivity |
|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating | Increase | May favor C-4 acylation |
| -CH₃ (Methyl) | Electron-Donating | Slightly Increase | May slightly favor C-4 acylation |
| -H (Hydrogen) | Neutral (Reference) | Baseline | Competitive C- vs. O-acylation |
| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Decrease | May favor O-acylation |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Decrease | Likely to strongly favor O-acylation |
Correlation Between Molecular Structure and Tautomeric Preference
1-substituted pyrazol-5-ones, including this compound, are capable of existing in several prototropic tautomeric forms. clockss.org The three principal forms are the OH form (this compound), the CH form (1-benzyl-4,5-dihydro-1H-pyrazol-5-one), and the NH form (1-benzyl-1,2-dihydro-pyrazol-3-one). researchgate.netclockss.org The equilibrium between these tautomers is a critical aspect of the molecule's structure and is dictated by both intramolecular and intermolecular factors.
The OH form is characterized by an aromatic pyrazole ring, which imparts significant thermodynamic stability. A crucial structural feature of pyrazol-ols is their ability to form strong intermolecular hydrogen bonds. csic.es X-ray crystal structure analysis of the related 1-phenyl-1H-pyrazol-3-ol revealed that it exists in the solid state as the OH tautomer, forming dimeric units connected by two intermolecular hydrogen bonds between the hydroxyl group of one molecule and the N-2 atom of another. nih.gov This dimerization is a key factor stabilizing the OH form. nih.gov
The CH and NH forms , often referred to as pyrazolones, disrupt the aromaticity of the pyrazole ring. The predominant tautomer can be strongly dependent on substitution patterns. For many 1,3-disubstituted-5-pyrazolones, the CH form is dominant in nonpolar solvents, while an equilibrium between the NH and OH forms is observed in aqueous solutions. researchgate.net
For this compound, the bulky benzyl group at the N-1 position sterically influences the planarity and accessibility of different sites on the pyrazole ring, which in turn affects the stability of each tautomer. The preference for a specific tautomer is also a direct consequence of the electronic character of substituents. Studies on other pyrazole systems have shown that electron-withdrawing groups can stabilize one tautomer over another. mdpi.com The interplay between the aromatic stabilization of the OH form, the potential for strong hydrogen-bonded dimerization, and the steric influence of the benzyl group determines the favored tautomeric structure.
| Tautomer Name | Common Name | Key Structural Features |
|---|---|---|
| OH Form | This compound | Aromatic pyrazole ring; acidic hydroxyl proton; capable of forming stable hydrogen-bonded dimers. |
| CH Form | 1-Benzyl-2,4-dihydro-3H-pyrazol-3-one | Non-aromatic ring; methylene (B1212753) group at C-4; carbonyl group at C-5. Often predominates in nonpolar solvents for related compounds. researchgate.net |
| NH Form | 1-Benzyl-1,2-dihydro-3H-pyrazol-3-one | Non-aromatic ring; N-H proton at N-2; carbonyl group at C-5. Can be favored in certain environments. researchgate.net |
Steric and Electronic Contributions to Chemical Behavior
The chemical behavior of this compound is governed by a combination of steric and electronic factors originating from its constituent parts. The benzyl group, while not directly conjugated to the pyrazole π-system, exerts significant influence.
Electronic Contributions: As discussed previously, substituents on the phenyl ring of the benzyl group can electronically modify the pyrazole ring. This is an inductive effect transmitted through the methylene bridge and the N-1 atom. An electron-donating substituent enhances the nucleophilicity of the pyrazole system, making it more reactive toward electrophiles. Conversely, an electron-withdrawing group diminishes this nucleophilicity. This modulation affects reaction rates and can alter the regioselectivity of reactions, such as the competition between C-4 and O-5 functionalization. clockss.org
Steric Contributions: The benzyl group is sterically demanding. Its size and conformational flexibility can hinder the approach of reagents to adjacent positions on the pyrazole ring, namely the N-2 and C-5 positions. This steric hindrance can direct reactions to the less encumbered C-4 position. Furthermore, the steric bulk of substituents at other positions on the pyrazole ring (e.g., C-3) can work in concert with the N-1 benzyl group to create a highly specific steric environment, which is a key factor in determining regioselectivity during synthesis. nih.gov The rotation of the benzyl group around the C-N bond can also lead to different conformers in solution, potentially influencing its interaction with other molecules or surfaces.
The interplay of these effects is fundamental. For example, in reactions involving large electrophiles, the steric hindrance from the benzyl group might be the dominant factor, directing the reaction away from the N-1 side of the molecule, regardless of the electronic effects.
Solvent-Mediated Effects on Structure, Reactivity, and Tautomeric Equilibria
The choice of solvent can dramatically alter the structure, reactivity, and, most notably, the tautomeric equilibrium of this compound. researchgate.net Solvents influence the system through polarity, dielectric constant, and their ability to act as hydrogen bond donors or acceptors. researchgate.net
The most profound solvent effect is on the tautomeric preference. Extensive NMR studies on the related 1-phenyl-1H-pyrazol-3-ol have shown that in nonpolar, aprotic solvents like CDCl₃ or C₆D₆, the molecule exists predominantly as a hydrogen-bonded dimer of the OH-tautomer. nih.govktu.edu This self-association is a dominant feature in such environments. fu-berlin.de However, in polar, hydrogen-bond accepting solvents like DMSO-d₆, the intermolecular hydrogen bonds that form the dimer are disrupted. The solvent molecules solvate the pyrazolol, breaking the dimer and favoring the monomeric OH-form. nih.govfu-berlin.de This structural change is clearly observable in NMR spectroscopy, particularly in the chemical shifts of the N-2 and OH protons. nih.gov
This solvent-mediated shift from a dimer to a monomer has direct consequences for reactivity. In a nonpolar solvent, the N-2 and OH groups are engaged in hydrogen bonding within the dimer, making them less available to react. In a polar aprotic solvent like DMSO, these sites on the monomeric form are more exposed and solvated, potentially increasing their reactivity. Protic solvents, such as alcohols, can further complicate the equilibrium by competing as hydrogen bond donors and acceptors, potentially stabilizing the NH or CH forms. researchgate.net
The dependence of the tautomeric equilibrium on the solvent means that the reactive species present in solution can be controlled by the choice of medium, allowing for tunable reactivity in chemical synthesis.
| Solvent Type | Example Solvent | Predominant Species | Key Interaction | Impact on Reactivity |
|---|---|---|---|---|
| Nonpolar Aprotic | CDCl₃, C₆D₆ | Hydrogen-bonded Dimer (OH-form) | Molecule-Molecule (Self-Association) | Reduced accessibility of N-2 and OH sites. |
| Polar Aprotic | DMSO-d₆ | Monomer (OH-form) | Solvent-Molecule (Solvation) | Increased accessibility of N-2 and OH sites. |
| Polar Protic | Methanol, Water | Equilibrium of Monomers (OH, NH, CH forms) | Solvent-Molecule (H-bonding and Solvation) | Complex equilibria; multiple tautomers may participate in reactions. |
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity
The synthesis of 1-Benzyl-1H-pyrazol-5-ol and its analogs is a cornerstone for its study and application. While established methods exist, there is a continuous need for more efficient, sustainable, and selective synthetic strategies. Future research should focus on the development of novel catalytic systems, such as those employing earth-abundant metals or organocatalysts, to improve reaction yields and reduce environmental impact. Furthermore, exploring microwave-assisted and flow chemistry techniques could offer significant advantages in terms of reaction times and scalability. A key challenge to address is the regioselective and stereoselective synthesis of substituted derivatives, which is crucial for tuning the compound's properties for specific applications.
Deeper Understanding of Tautomeric Dynamics and Interconversion Kinetics in Various Environments
This compound can exist in several tautomeric forms, a phenomenon that profoundly influences its reactivity and physicochemical properties. The equilibrium between these tautomers can be affected by the solvent, pH, and temperature. A deeper understanding of these tautomeric dynamics is critical. Future investigations should employ advanced spectroscopic techniques, such as variable-temperature NMR and ultrafast spectroscopy, to elucidate the kinetics of interconversion between the different tautomeric forms. Studying these dynamics in various environments, including biological mimics and different solvent systems, will provide valuable insights into its behavior in diverse applications.
Exploration of New Reactivity Patterns and Cascade Reactions for Complex Molecule Synthesis
The pyrazolone (B3327878) core of this compound is a versatile scaffold for chemical transformations. Future research should aim to uncover new reactivity patterns, moving beyond traditional functionalization reactions. The development of novel cascade or domino reactions initiated by the activation of the pyrazolone ring could provide rapid access to complex molecular architectures. For instance, exploring its potential in multicomponent reactions or as a partner in cycloaddition reactions could lead to the synthesis of novel heterocyclic systems with interesting biological or material properties.
Advanced Computational Modeling and Predictive Studies for Design and Optimization
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. Advanced computational modeling, including density functional theory (DFT) and time-dependent DFT (TD-DFT), can be employed to study the electronic structure, tautomeric equilibria, and spectroscopic properties of this compound and its derivatives. These theoretical studies can guide the rational design of new compounds with optimized properties. For example, predictive models could be developed to forecast the biological activity or material characteristics of novel pyrazolone derivatives, thereby accelerating the discovery process.
Design and Synthesis of New Coordination Complexes with Tailored Catalytic Functions and Mechanistic Investigations
The ability of this compound to act as a ligand for metal ions opens up the vast field of coordination chemistry. Future research should focus on the design and synthesis of novel coordination complexes with tailored catalytic functions. By systematically varying the metal center and the substitution pattern on the pyrazolone ligand, it may be possible to develop highly efficient and selective catalysts for a range of organic transformations. Detailed mechanistic investigations, combining experimental and computational methods, will be crucial for understanding the catalytic cycles and for the rational design of improved catalysts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Benzyl-1H-pyrazol-5-ol, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. For example, Aboul-Eneine et al. developed a route involving condensation of benzyl hydrazine derivatives with β-keto esters under acidic conditions, followed by cyclization . Multi-component reactions (e.g., Scheme 2 in ) using aldehydes and hydrazines in ethanol under reflux can yield pyrazol-5-ol derivatives with >70% efficiency. Critical parameters include stoichiometric ratios (e.g., 1:1.2 hydrazine:carbonyl) and pH control (pH 4–6) to minimize byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. How is the crystal structure of this compound derivatives characterized, and what intermolecular interactions stabilize these structures?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, Gajera et al. resolved a related pyrazole derivative (4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine) using SC-XRD, revealing a triclinic crystal system with hydrogen bonds (N–H···O, C–H···π) stabilizing the lattice . Key metrics include bond angles (e.g., C–N–C ≈ 120°) and torsion angles (e.g., 15–25° for pyrazole-benzyl groups). Synchrotron radiation or low-temperature (100 K) data collection improves resolution for flexible substituents .
Q. What biological activities have been reported for this compound derivatives, and which assays are used for validation?
- Methodological Answer : Pyrazole derivatives exhibit anticonvulsant, antimicrobial, and anticancer properties. For instance, derivatives with benzo[d]thiazole moieties showed IC₅₀ values of 2–10 μM against HeLa cells in MTT assays . In vitro epilepsy models (e.g., maximal electroshock in rodents) are used for anticonvulsant screening, with ED₅₀ values <30 mg/kg considered potent . Standard protocols include dose-response curves (0.1–100 μM) and comparative studies against reference drugs (e.g., carbamazepine).
Advanced Research Questions
Q. How can researchers address low reproducibility in multi-step syntheses of this compound derivatives?
- Methodological Answer : Reproducibility issues often arise from intermediate instability or solvent effects. Strategies include:
- Intermediate stabilization : Store hydrazine intermediates at −20°C under nitrogen .
- Solvent optimization : Replace polar aprotic solvents (DMF) with ethanol/water mixtures to reduce side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization (e.g., from 12 hrs to 4 hrs) .
Q. How should contradictory biological activity data for pyrazol-5-ol derivatives be resolved?
- Methodological Answer : Contradictions often stem from assay variability or structural nuances. To resolve discrepancies:
- Standardize assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and control batches .
- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzyl rings enhance anticancer activity by 30–50%) .
- Meta-analysis : Aggregate data from ≥5 independent studies to identify trends (e.g., logP >3 correlates with blood-brain barrier penetration in anticonvulsants) .
Q. What strategies improve regioselectivity in the cyclization of pyrazol-5-ol precursors?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example:
- Steric control : Bulky tert-butyl groups at position 3 direct cyclization to position 5 (yield: 85%) .
- Electronic control : Electron-deficient aldehydes favor 1,2-addition over 1,4-addition in hydrazone formation .
- Microwave-assisted synthesis : Reduces reaction time (from 24 hrs to 2 hrs) and enhances regioselectivity (95:5 ratio) via uniform heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
